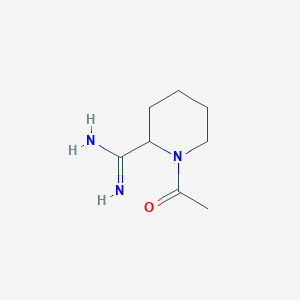
1-Acetylpiperidine-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetylpiperidine-2-carboximidamide is an organic compound belonging to the class of N-acyl-L-alpha-amino acids. It has a molecular formula of C8H13NO3 and a molecular weight of 171.19 g/mol . This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The acetyl and carboximidamide groups attached to the piperidine ring contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Acetylpiperidine-2-carboximidamide can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Acetylpiperidine-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
1-Acetylpiperidine-2-carboximidamide has several scientific research applications. It is used in medicinal chemistry for the development of new drugs targeting various diseases . The compound has shown potential as an antiproliferative agent, inhibiting the growth of cancer cells by targeting specific molecular pathways . Additionally, it is used in the synthesis of piperine-carboximidamide hybrids, which have demonstrated significant antiproliferative activity against cancer cell lines . In the field of biology, the compound is studied for its effects on cellular processes and its potential as a therapeutic agent .
Wirkmechanismus
The mechanism of action of 1-Acetylpiperidine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as ATP synthase subunits in mitochondria, which play a crucial role in cellular energy production . By inhibiting these enzymes, the compound disrupts the energy metabolism of cancer cells, leading to their death. Additionally, it targets other molecular pathways involved in cell proliferation and survival, contributing to its antiproliferative effects .
Vergleich Mit ähnlichen Verbindungen
1-Acetylpiperidine-2-carboximidamide can be compared with other similar compounds, such as piperine and its derivatives. Piperine, a naturally occurring alkaloid found in plants of the Piperaceae family, also contains a piperidine ring and exhibits various biological activities . this compound is unique due to its specific acetyl and carboximidamide groups, which confer distinct chemical properties and biological activities. Other similar compounds include piperidinecarboxylic acids and N-acylpiperidines, which share structural similarities but differ in their functional groups and overall chemical behavior .
Eigenschaften
Molekularformel |
C8H15N3O |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1-acetylpiperidine-2-carboximidamide |
InChI |
InChI=1S/C8H15N3O/c1-6(12)11-5-3-2-4-7(11)8(9)10/h7H,2-5H2,1H3,(H3,9,10) |
InChI-Schlüssel |
JYWBWPZGENIUFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCCCC1C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine hydrochloride](/img/structure/B12449846.png)
![(1R,2S)-2-[(2-{4-[(2,5-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12449848.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12449851.png)
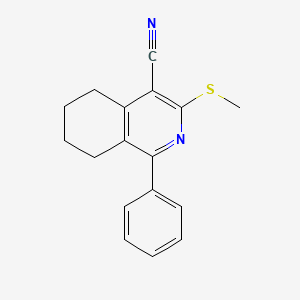
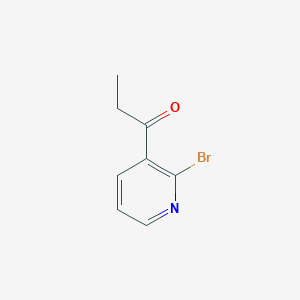
![3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B12449861.png)
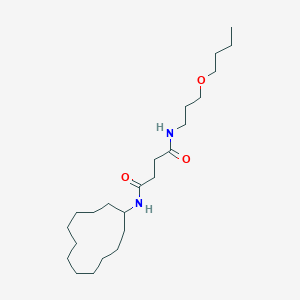
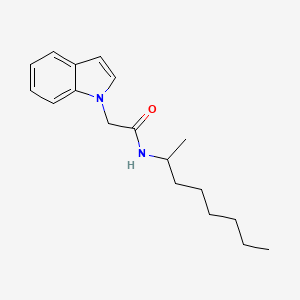
![N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine](/img/structure/B12449894.png)
![{2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine](/img/structure/B12449901.png)
![[1-(3,5-Difluorophenyl)cyclohexyl]methanamine](/img/structure/B12449913.png)
![1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone](/img/structure/B12449921.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B12449932.png)
